molecular formula C4H7NO B090507 3-Methoxypropionitrile CAS No. 110-67-8

3-Methoxypropionitrile

Cat. No. B090507
CAS RN: 110-67-8
M. Wt: 85.1 g/mol
InChI Key: OOWFYDWAMOKVSF-UHFFFAOYSA-N
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Description

3-Methoxypropionitrile is a chemical compound that has been the subject of various studies due to its relevance in organic synthesis and potential applications in the synthesis of pharmaceuticals and other biologically active compounds. The compound has been explored for its reactivity and as an intermediate in the synthesis of complex molecules .

Synthesis Analysis

The synthesis of 3-methoxypropionitrile and its derivatives has been approached through different methods. One study describes a novel synthetic route to 3-phenoxyphenylmethoxypropionitrile, which is synthesized from 3-phenoxybenzyl alcohol and acrylonitrile . Another study reports the synthesis of 3-hydroxypropionitrile, an important intermediate, which can be used in the synthesis of antitumor medicine cyclophosphamide, as well as cardiovascular drugs like propranolol and segontin .

Molecular Structure Analysis

The molecular structure of 3-methoxypropionitrile has been characterized using various spectroscopic techniques. The microwave spectrum of the compound reveals the presence of only one rotational isomer, the fully-trans form, with specific rotational and centrifugal distortion constants . Additionally, the molecular conformation and vibrational and electronic transitions of related compounds have been studied using density functional theory (DFT) and time-dependent DFT (TD-DFT) approaches .

Chemical Reactions Analysis

3-Methoxypropionitrile undergoes various chemical reactions, forming different products depending on the reactants and conditions. For instance, the reaction with acetamidine leads to the formation of pyrimidopyrimidine via a novel reaction pathway involving several key intermediates . Another reaction involving 3-methoxypropionitrile derivatives with amidines yields pyrimidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-methoxypropionitrile have been studied, including its volumetric behavior in mixtures with water near the upper critical solution temperature (UCST). The excess volume of the mixture was measured to verify theoretical critical exponents and to analyze the scaling equation of state . Additionally, the spectroscopic properties of related compounds have been examined, providing insights into their vibrational wavenumbers, NMR chemical shifts, and absorption wavelengths .

Scientific Research Applications

  • Volumetric Behavior in Mixtures : It's studied for its volumetric behavior when mixed with water, particularly near the upper critical solution temperature. Such studies are crucial for understanding the properties of chemical mixtures in different conditions (Łuszczyk, 1988).

  • Use in Dye-Sensitized Solar Cells : 3-Methoxypropionitrile is used in the formation of organogels with graphene oxide, which are then employed as quasi-solid state electrolytes in dye-sensitized solar cells. This demonstrates its potential in renewable energy technologies (Neo & Ouyang, 2013).

  • Microwave Spectroscopy : Its microwave spectrum has been investigated, which is significant for understanding its molecular structure and behavior (Lowe & Kewley, 1976).

  • Influence on Redox Behavior in Solar Cells : Research has explored its role in affecting the redox behavior of iodide ions in dye-sensitized solar cells, indicating its impact on photovoltaic performance (Cheng-wu et al., 2005).

  • Electrolytes for Solar Cells : It is used as an electrolyte solvent in Dye Sensitized Solar Cells, with a focus on long-term stability and efficiency (Latini et al., 2014).

  • Phase Transition Extraction : The effect of additives like NaCl on the phase separation of 3-methoxypropionitrile and water is studied, which is important for chemical engineering processes (Arce et al., 2008).

  • In Supercapacitors : It is investigated as a co-solvent for ethylene carbonate in supercapacitors, enhancing performance and safety in a wide temperature range (Perricone et al., 2013).

  • Vapour-Liquid Equilibria Study : Its behavior in vapour-liquid equilibria, particularly with water, is studied, providing insights into its properties under varying conditions (Łuszczyk, 2002).

  • In Acetalation Mechanism : Its role in the acetalation mechanism of 2-formyl-3-methoxypropionitrile is researched, which is relevant for the production of certain compounds (Tanaka et al., 1978).

  • Synthesis of Medical Intermediates : It is also an important intermediate in the synthesis of various medicines and pesticides (Shen, 2005).

Safety And Hazards

3-Methoxypropionitrile is considered hazardous. It is a combustible liquid and causes serious eye irritation . Safety measures include washing thoroughly after handling, keeping away from heat/sparks/open flames/hot surfaces, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place .

properties

IUPAC Name

3-methoxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H7NO/c1-6-4-2-3-5/h2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOWFYDWAMOKVSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3026851
Record name 3-Methoxypropionitrile
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Molecular Weight

85.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

3-Methoxypropionitrile

CAS RN

110-67-8
Record name 3-Methoxypropionitrile
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Record name Propanenitrile, 3-methoxy-
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Record name 3-Methoxypropionitrile
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Record name Propanenitrile, 3-methoxy-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,170
Citations
M Flasque, AN Van Nhien, J Swiatowska… - …, 2014 - Wiley Online Library
We report an in‐depth study focusing on the stability of a benchmark electrolyte composition based on a low‐volatile 3‐methoxypropionitrile (MPN) solvent employed in dye‐sensitized …
PT Nguyen, R Degn, HT Nguyen, T Lund - Solar Energy Materials and Solar …, 2009 - Elsevier
… GuNCS (50 mM) dissolved in 3-methoxypropionitrile. The kinetic simulations were performed … in colloidial solutions of Z-907 dyed TiO 2 particles in 3-methoxypropionitrile at t=100 C. …
Number of citations: 100 www.sciencedirect.com
Q Wang, SM Zakeeruddin, I Exnar… - Journal of The …, 2004 - iopscience.iop.org
… In this paper, we report on a novel environmental benign electrolyte composed of 3-methoxypropionitrile (MPN) and lithium bis(trifluoromethane sulfone)imide for nanocrystalline -based …
Number of citations: 56 iopscience.iop.org
M TANAKA, Y ABE, K TOKUYAMA - Chemical and Pharmaceutical …, 1978 - jstage.jst.go.jp
… In the preceding paperfi) we discussed the mechanism of the acid—catalyzed interconversion among 2~formyl~3~methoxypropionitrile derivatives in methanol. The interconversion …
Number of citations: 5 www.jstage.jst.go.jp
S Venkatesan, SC Su, SC Kao, H Teng, YL Lee - Journal of Power Sources, 2015 - Elsevier
Propionitrile (PPN) or 3-methoxypropionitrile (MPN) is mixed with acetonitrile (ACN) to prepare ACN/PPN and ACN/MPN co-solvents and used to fabricate polymer gel electrolytes (…
Number of citations: 22 www.sciencedirect.com
RS Lowe, R Kewley - Journal of Molecular Spectroscopy, 1976 - Elsevier
The microwave spectrum of 3-methoxypropionitrile, CH 3 OCH 2 CH 2 CN, has been investigated in the region 16 to 40 GHz. The spectrum reveals the presence of only one rotational …
Number of citations: 13 www.sciencedirect.com
HT Nguyen, HM Ta, T Lund - Solar energy materials and solar cells, 2007 - Elsevier
… Thiocyanate ligand substitution by the solvents (S) acetonitrile or 3-methoxypropionitrile in homogeneous solutions occurs at elevated temperatures (80–110C) by means of a simple …
Number of citations: 95 www.sciencedirect.com
M TANAKA, M KIMOTO, K TOKUYAMA - … and Pharmaceutical Bulletin, 1978 - jstage.jst.go.jp
… 2—Dimethoxymethyl—3—methoxypropionitrile (I) is a useful … of 2—f0r— myl—3—methoxypropionitrile (II). Hydrogen chloride … ” of 2—methoxymethylene-3-methoxypropionitrile (IV). The …
Number of citations: 3 www.jstage.jst.go.jp
M Antosik, S Malanowski - Fluid phase equilibria, 1993 - Elsevier
… Among organic selective solvents of industrial importance the information on mixtures of hydrocarbons with 3-methoxypropionitrile (3MOPN) is limited only to mixtures with C, - C, …
Number of citations: 5 www.sciencedirect.com
GS Jang, EB Kim, MS Akhtar, HS Shin, S Ameen - Ceramics International, 2021 - Elsevier
… NiCo 2 O 4 stacked hexagonal nanoplates (HNPs) based electrode was utilized for the electrochemical sensing application towards teratogenic chemical ie 3-methoxypropionitrile (3-…
Number of citations: 8 www.sciencedirect.com

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